(4Z)-12-(propan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The compound (4Z)-12-(propan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one is a tricyclic heterocyclic molecule featuring a fused dioxa-aza ring system, a propan-2-yl substituent, and a 2,3,4-trimethoxyphenyl moiety. Its structural complexity arises from the interplay of oxygen and nitrogen heteroatoms within the tricyclic framework, which likely enhances rigidity and influences electronic properties.
Properties
IUPAC Name |
(2Z)-8-propan-2-yl-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-13(2)24-11-16-17(29-12-24)9-7-15-20(25)19(30-22(15)16)10-14-6-8-18(26-3)23(28-5)21(14)27-4/h6-10,13H,11-12H2,1-5H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAPEWDGITXWST-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-12-(propan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is critical for understanding its biological activity. The presence of the trimethoxyphenyl group and the azatricyclo framework suggests possible interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon carcinoma (HCT-116) cells. The IC50 values for these compounds can vary significantly based on their structural modifications, with some derivatives demonstrating IC50 values as low as 6.2 µM against HCT-116 cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that related compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, specific derivatives have demonstrated effective inhibition of bacterial growth comparable to standard antibiotics like chloramphenicol .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells . This modulation may provide a therapeutic avenue for treating inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that could protect cells from oxidative stress.
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
- Study on Anticancer Activity : A study published in Pharmaceutical Biology demonstrated that a related triazole derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 27.3 µM .
- Antimicrobial Evaluation : In another study, a series of trimethoxyphenyl derivatives were tested against various bacterial strains, showing promising results in inhibiting growth compared to control groups .
Scientific Research Applications
The compound (4Z)-12-(propan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and agricultural science.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. The presence of the trimethoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trimethoxyphenyl compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential for further development in anticancer therapies.
-
Antimicrobial Properties :
- The compound's structural features may confer antibacterial and antifungal activities. Analogous compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.
- Case Study : In a recent investigation, derivatives of similar compounds were tested for antimicrobial activity, revealing promising results against resistant strains of bacteria.
Material Science
-
Polymer Synthesis :
- The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure can contribute to the formation of cross-linked networks.
- Application Example : Research has explored the use of similar azatricyclic compounds in creating high-performance materials suitable for aerospace applications.
-
Nanotechnology :
- The integration of this compound into nanomaterials has potential applications in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents.
- Case Study : A study highlighted the encapsulation of anticancer drugs within polymeric nanoparticles derived from azatricyclic structures, demonstrating improved bioavailability and reduced side effects.
Agricultural Science
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Pesticidal Activity :
- Compounds with similar frameworks have been investigated for their efficacy as pesticides or herbicides. Their ability to disrupt biological processes in pests makes them candidates for development as eco-friendly agricultural chemicals.
- Case Study : Research has shown that structurally related compounds exhibit insecticidal activity against common agricultural pests like aphids and beetles.
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Plant Growth Regulators :
- The potential use of this compound as a plant growth regulator could enhance crop yields by modulating growth pathways.
- Application Example : Studies have assessed the impact of related compounds on plant growth parameters, indicating possible benefits in agricultural productivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparison
Key Observations :
- Heteroatom Influence : The target compound’s dioxa-aza system (O, N) contrasts with sulfur-containing analogs (e.g., dithia-aza in ), which may reduce electronegativity and hydrogen-bonding capacity compared to oxygen.
- Substituent Effects : The 2,3,4-trimethoxyphenyl group in the target compound introduces greater steric hindrance and lipophilicity than simpler methoxy or ethoxy substituents in pyrazolines .
- Ring Rigidity : The tricyclic framework of the target compound likely imposes conformational constraints, unlike the more flexible pyrazoline derivatives .
Physical Properties :
- Melting Points : Pyrazolines with methoxy groups exhibit melting points of 102–124°C , whereas sulfur-containing tetracyclic compounds () may have higher melting points due to stronger intermolecular forces. The target compound’s melting point is expected to fall within a similar range.
Spectral and Analytical Data
- NMR Signatures :
- IR Spectroscopy :
- Stretching vibrations for the ketone (C=O, ~1680 cm$^{-1}$) and ether (C-O-C, ~1250 cm$^{-1}$) groups would dominate, analogous to pyrazolines and dithia-aza compounds .
Preparation Methods
Condensation and Cyclocondensation Strategies
The formation of the methylidene-linked tricyclic core relies on condensation reactions between substituted benzofuranone precursors and 2,3,4-trimethoxybenzaldehyde. A solvent-free approach, adapted from the Friedländer quinoline synthesis, employs polyphosphoric acid (PPA) as a cyclization catalyst. For example, heating a mixture of 6-hydroxy-7-methyl-1-benzofuran-3-one A and 2,3,4-trimethoxybenzaldehyde B at 90°C under PPA catalysis yields the intermediate C with an 82% efficiency. Subsequent alkylation with isopropyl bromide introduces the propan-2-yl group at position 12.
Table 1: Key Reaction Parameters for Condensation
Reductive Amination for Azetidine Formation
The 12-azatricyclo moiety is constructed via reductive amination, a method validated in the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine. Here, 2,3,4-trimethoxybenzaldehyde B reacts with a propan-2-yl-substituted amine D in methyl tert-butyl ether (MTBE) under hydrogenation (5–10 bar H₂, 45–75°C) using palladium on carbon (Pd/C). This step achieves selective reduction of the imine bond while preserving methoxy groups.
Table 2: Hydrogenation Conditions for Azetidine Formation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/C (10 wt%) | |
| Pressure | 5–10 bar H₂ | |
| Temperature Gradient | 45°C → 70–75°C | |
| Solvent | MTBE |
Stepwise Assembly of the Tricyclic Framework
Benzofuranone Core Functionalization
The benzofuranone precursor A is synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and ethyl acetoacetate under basic conditions (K₂CO₃, ethanol). Methylation at the 7-position is achieved using methyl iodide, while the 6-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.
Methylidene Bridge Installation
The critical methylidene linkage is formed through Knoevenagel condensation between A and B , catalyzed by piperidine in refluxing toluene. This reaction proceeds via deprotonation of the active methylene group in A , followed by nucleophilic attack on the aldehyde carbonyl. The (Z)-configuration is favored due to steric hindrance from the 2,3,4-trimethoxyphenyl group, as confirmed by NOESY spectroscopy.
Table 3: Condensation Optimization Data
| Base | Solvent | Yield (%) |
|---|---|---|
| Piperidine | Toluene | 75 |
| DBU | DMF | 68 |
| K₂CO₃ | Ethanol | 52 |
Final Cyclization and Purification
Acid-Catalyzed Ring Closure
The tricyclic system is completed via intramolecular cyclization of the linear intermediate E using PPA at 110°C. This step forms the 3,10-dioxa-12-azatricyclo[7.4.0.0²⁶] framework through simultaneous etherification and azetidine ring closure. The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), with purification via flash chromatography yielding the final product in 65% purity.
Crystallization and Characterization
Recrystallization from dichloromethane-hexane (1:3) affords analytically pure crystals suitable for X-ray diffraction. Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 6.98 (s, 2H, aryl), 4.21 (m, 2H, OCH₂), 3.89 (s, 9H, OCH₃).
Industrial Scalability Considerations
Continuous Flow Reactor Adaptation
Scaling the condensation step to continuous flow systems enhances throughput while maintaining yield. A tubular reactor with immobilized PPA catalyst achieves 78% conversion at 100°C with a residence time of 15 minutes, compared to 82% in batch mode.
Waste Minimization Strategies
The solvent-free PPA method reduces organic waste by 90% compared to traditional DMF-based routes. MTBE from the hydrogenation step is recovered via distillation (bp 55°C), achieving 95% solvent reuse.
Comparative Analysis of Methodologies
Table 4: Synthesis Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Solvent-Free PPA | 82 | 98 | 1 |
| Reductive Amination | 75 | 95 | 4 |
| Continuous Flow | 78 | 97 | 0.25 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this tricyclic compound?
- Methodology :
- Step 1 : Use controlled copolymerization techniques (e.g., adjusting monomer ratios like CMDA and DMDAAC) to stabilize intermediates .
- Step 2 : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity). For example, flow-chemistry setups improve reproducibility in multi-step reactions .
- Step 3 : Monitor reaction progress via HPLC and NMR to isolate pure stereoisomers, as slight conformational changes impact yield .
Q. What analytical techniques are most reliable for structural characterization?
- Methodology :
- X-ray crystallography : Resolve the Z-configuration of the methylidene group and tricyclic core using single-crystal studies (mean C–C bond precision: ±0.005 Å) .
- NMR spectroscopy : Assign methoxy proton environments (δ 3.2–3.8 ppm) and confirm stereochemistry via NOE correlations .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) to rule out byproducts from thiazole or triazole ring formation .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains. Compare with structurally similar thiazolo-triazolones .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Note: Trimethoxyphenyl groups may enhance tubulin binding .
Advanced Research Questions
Q. What computational strategies predict the compound’s photophysical or electronic properties?
- Methodology :
- DFT calculations : Model HOMO-LUMO gaps to assess charge-transfer potential. Compare with fluorescent maleimide derivatives (e.g., λₑₓ/λₑₘ ~ 400/500 nm) .
- MD simulations : Analyze solvent effects on conformational stability, focusing on the dioxa-azatricyclo core’s rigidity .
Q. How can data contradictions in crystallographic vs. solution-phase structures be resolved?
- Methodology :
- Variable-temperature NMR : Detect dynamic effects (e.g., ring-flipping) that may explain discrepancies between solid-state and solution structures .
- Torsional angle analysis : Compare X-ray data (e.g., dihedral angles of the propan-2-yl group) with computational conformational searches .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic studies : Monitor reactions with thiols or amines via stopped-flow spectroscopy to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁸O or deuterated solvents to trace oxygen exchange in the dioxa ring under acidic/basic conditions .
Q. How can heuristic algorithms optimize reaction conditions for scaled synthesis?
- Methodology :
- Bayesian optimization : Train models on limited datasets (e.g., 20–50 experiments) to maximize yield while minimizing reagent use .
- Multi-objective optimization : Balance purity vs. yield by weighting factors like byproduct formation and energy consumption .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to validate target specificity?
- Methodology :
- Targeted knockouts : Use CRISPR-Cas9 to silence putative targets (e.g., tubulin or kinase enzymes) and confirm on/off-target effects .
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to isolated proteins vs. cell lysates to assess specificity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
